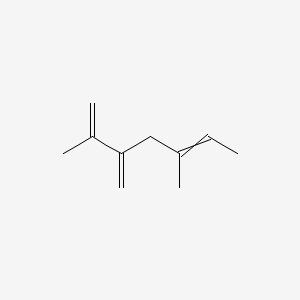![molecular formula C11H16OS B14436388 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione CAS No. 75503-13-8](/img/structure/B14436388.png)
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,6-Tetramethylbicyclo[221]heptane-2-one-5-thione is a bicyclic compound with a unique structure that includes a thioketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione typically involves the reaction of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione with sulfur-containing reagents. One common method is the reaction with Lawesson’s reagent, which converts the carbonyl groups into thiocarbonyl groups under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling sulfur-containing reagents.
化学反応の分析
Types of Reactions
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioketone group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with thioketone-containing substrates.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione involves its interaction with various molecular targets. The thioketone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
類似化合物との比較
Similar Compounds
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2,5-dione: Similar structure but with carbonyl groups instead of thioketone.
6,6-Dibromo-1,3,3-Trimethylbicyclo[2.2.2]octane-2,5-dione: Another bicyclic diketone with bromine substituents.
Uniqueness
3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione is unique due to the presence of the thioketone group, which imparts different chemical reactivity compared to its diketone analogs. This makes it valuable for specific applications where thioketone functionality is desired .
特性
CAS番号 |
75503-13-8 |
|---|---|
分子式 |
C11H16OS |
分子量 |
196.31 g/mol |
IUPAC名 |
3,3,6,6-tetramethyl-5-sulfanylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H16OS/c1-10(2)7-5-6(8(10)12)11(3,4)9(7)13/h6-7H,5H2,1-4H3 |
InChIキー |
CZRRUXOKFFFXRM-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CC(C1=O)C(C2=S)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


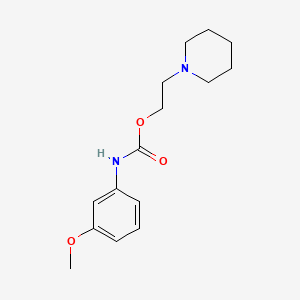
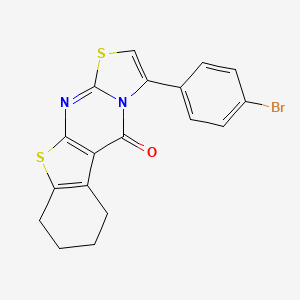

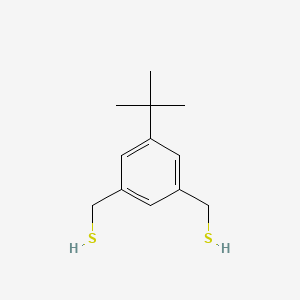
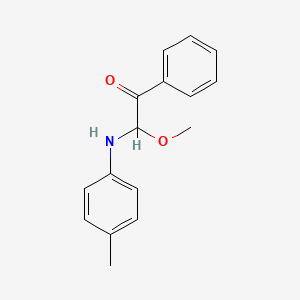
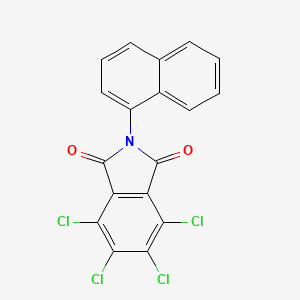
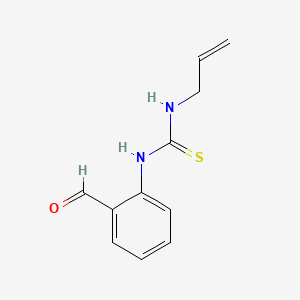
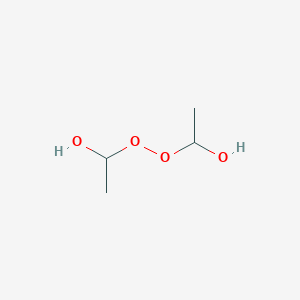
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
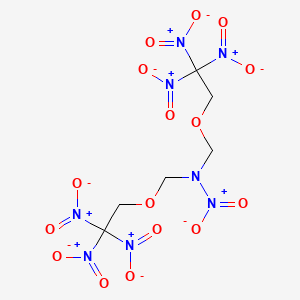
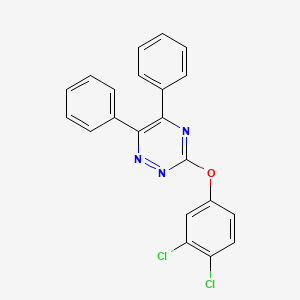
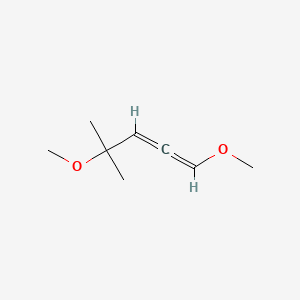
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
